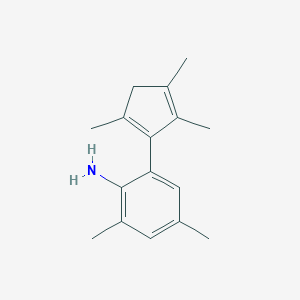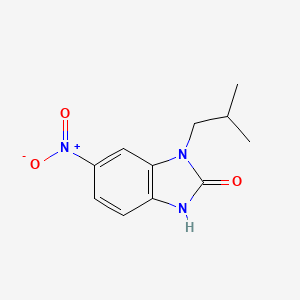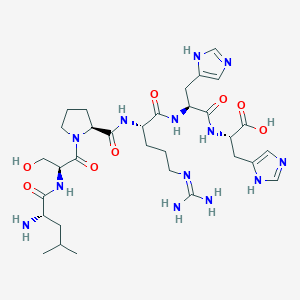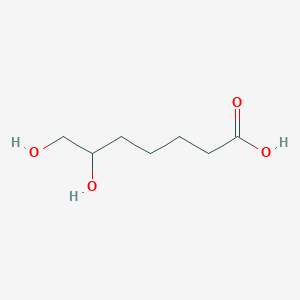
N-(3-Azido-5-chloro-4-hydroxyphenyl)-4-chlorobenzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Azido-5-chloro-4-hydroxyphenyl)-4-chlorobenzene-1-sulfonamide is a complex organic compound with the molecular formula C12H9ClN4O3S
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Azido-5-chloro-4-hydroxyphenyl)-4-chlorobenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Nitration: The starting material, 4-chlorobenzenesulfonamide, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst.
Azidation: The amino group is converted to an azido group using sodium azide in an appropriate solvent.
Chlorination: The compound is chlorinated to introduce the chloro groups at specific positions.
Hydroxylation: Finally, the hydroxyl group is introduced through a hydroxylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-Azido-5-chloro-4-hydroxyphenyl)-4-chlorobenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The azido group can be reduced to an amino group.
Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino-substituted derivatives.
Substitution: Compounds with various functional groups replacing the chloro groups.
Wissenschaftliche Forschungsanwendungen
N-(3-Azido-5-chloro-4-hydroxyphenyl)-4-chlorobenzene-1-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its azido group, which can participate in click chemistry reactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(3-Azido-5-chloro-4-hydroxyphenyl)-4-chlorobenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The azido group can participate in bioorthogonal reactions, allowing the compound to label and track biomolecules in biological systems. The chloro and sulfonamide groups may contribute to its binding affinity and specificity towards certain enzymes or receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(3-Azido-4-hydroxyphenyl)-4-chlorobenzene-1-sulfonamide
- N-(3-Amino-5-chloro-4-hydroxyphenyl)-4-chlorobenzene-1-sulfonamide
- N-(3-Azido-5-chloro-4-methoxyphenyl)-4-chlorobenzene-1-sulfonamide
Uniqueness
N-(3-Azido-5-chloro-4-hydroxyphenyl)-4-chlorobenzene-1-sulfonamide is unique due to the presence of both azido and sulfonamide groups, which provide distinct reactivity and potential for diverse applications. The combination of these functional groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
918161-73-6 |
|---|---|
Molekularformel |
C12H8Cl2N4O3S |
Molekulargewicht |
359.2 g/mol |
IUPAC-Name |
N-(3-azido-5-chloro-4-hydroxyphenyl)-4-chlorobenzenesulfonamide |
InChI |
InChI=1S/C12H8Cl2N4O3S/c13-7-1-3-9(4-2-7)22(20,21)17-8-5-10(14)12(19)11(6-8)16-18-15/h1-6,17,19H |
InChI-Schlüssel |
WZMVFHZLPDCYOE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1S(=O)(=O)NC2=CC(=C(C(=C2)Cl)O)N=[N+]=[N-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[1-(Cyclopropylmethyl)-5-(3-methylphenyl)-1H-indol-3-yl]acetamide](/img/structure/B14193804.png)
![1,5-Diphenylpyrazolo[1,2-a]pyrazole-3,7-dione](/img/structure/B14193809.png)

![7,8-Dimethyl-10-(3-methylbutyl)benzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14193824.png)

![3-([2,2'-Bithiophen]-5-yl)-3-phenyl-3H-naphtho[2,1-b]pyran](/img/structure/B14193839.png)
![4-[2-(2-Methoxyethyl)-1-benzofuran-5-yl]benzonitrile](/img/structure/B14193842.png)


![N-[(4-Fluorophenyl)methyl]-N'-hydroxyurea](/img/structure/B14193855.png)

